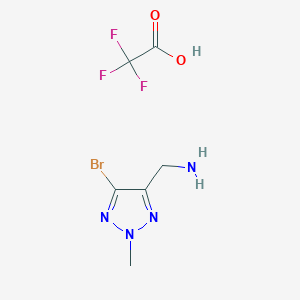
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize the reaction conditions to achieve high purity and yield. This can include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as butyllithium.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, methyl chloroformate, and benzophenone. The reactions are typically carried out in solvents such as diethyl ether or tetrahydrofuran at low temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
- 2-Methoxymethyl-4-phenylsulfanyl-2H-1,2,3-triazole
Uniqueness
1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H8BrF3N4O2 |
|---|---|
Molekulargewicht |
305.05 g/mol |
IUPAC-Name |
(5-bromo-2-methyltriazol-4-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7BrN4.C2HF3O2/c1-9-7-3(2-6)4(5)8-9;3-2(4,5)1(6)7/h2,6H2,1H3;(H,6,7) |
InChI-Schlüssel |
AMFMQEGXLHDGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)Br)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


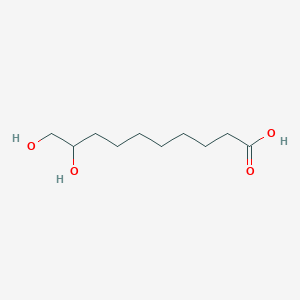

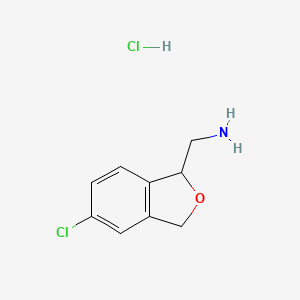
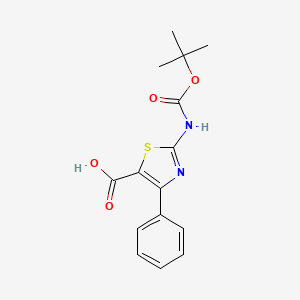
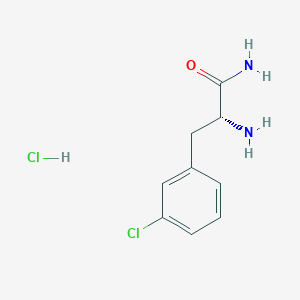
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
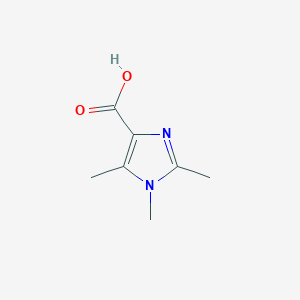


![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

